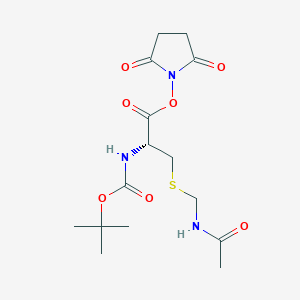

Boc-Cys(Acm)-OSu

Beschreibung

BenchChem offers high-quality Boc-Cys(Acm)-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Cys(Acm)-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNIWBQFVQMDND-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Boc-Cys(Acm)-OSu in Regioselective Peptide Synthesis

Executive Summary: The Dual-Advantage Reagent

Boc-Cys(Acm)-OSu (N-α-t-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester) represents a convergence of two critical synthetic strategies: pre-activation and orthogonal protection .

In complex peptide synthesis, particularly for insulin mimics, conotoxins, or defensins, the formation of correct disulfide bridges is the primary bottleneck. By utilizing the OSu ester, researchers bypass the activation step (reducing racemization risks), while the Acetamidomethyl (Acm) group provides a robust shield for the thiol moiety, surviving conditions that remove Boc (acid) or Fmoc (base) groups. This guide details the physicochemical profile, mechanistic logic, and validated protocols for deploying this reagent effectively.

Physicochemical Specifications

Note: CAS 19746-38-4 refers specifically to the Succinimide (OSu) ester. Many databases conflate this with the free acid (CAS 19746-37-3). The data below is specific to the activated ester form.

| Property | Specification | Technical Note |

| Chemical Name | Boc-Cys(Acm)-OSu | N-Hydroxysuccinimide ester derivative.[1] |

| Molecular Formula | C₁₅H₂₃N₃O₇S | Distinct from the free acid (C₁₁H₂₀N₂O₅S). |

| Molecular Weight | 389.43 g/mol | Essential for calculating stoichiometry. |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |

| Solubility | DMF, DCM, DMSO, NMP | Insoluble in water. Hydrolyzes rapidly in aqueous basic buffers. |

| Purity Standard | ≥ 98% (HPLC) | Free acid content should be < 1% to ensure coupling efficiency. |

| Storage | -20°C (Desiccated) | Moisture is the primary degradation vector (hydrolysis of OSu). |

Mechanistic Dynamics

The "Active Ester" Advantage (OSu)

Unlike free amino acids that require in situ activation (using DCC, EDC, or HATU), Boc-Cys(Acm)-OSu is pre-activated.

-

Causality: The electron-withdrawing N-hydroxysuccinimide group makes the carbonyl carbon highly electrophilic.

-

Benefit: This eliminates the need for carbodiimides, preventing the formation of N-acylurea byproducts and significantly reducing the risk of racemization at the Cysteine alpha-carbon.

The Acm Orthogonality

The Acm group is the "lock" on the sulfur atom. It is stable to:

-

TFA: Used to remove the N-terminal Boc group.

-

HF: Used for final cleavage in Boc chemistry (mostly stable, though some protocols suggest scavengers).

-

Piperidine: Used in Fmoc strategies (if adapted).[2]

It is removed only by:

-

Electrophilic Attack: Iodine (

), Thallium(III), or Mercury(II) salts.

Visualization: Reaction Pathways

The following diagram illustrates the dual pathway: the amide bond formation (coupling) and the subsequent oxidative deprotection of the thiol.

Caption: Figure 1. The reaction trajectory of Boc-Cys(Acm)-OSu. The OSu group facilitates rapid coupling, while the Acm group remains intact until specific iodine oxidation.

Strategic Applications: Regioselective Disulfide Mapping

The primary use case for Boc-Cys(Acm)-OSu is the synthesis of peptides with multiple disulfide bonds (e.g., Cys1-Cys4, Cys2-Cys3).

The Strategy

-

Pair 1 (Acid Labile): Use Cys(Trt) or Cys(Mob). These are removed during resin cleavage or with dilute TFA, allowing the first disulfide bond to form (often by air oxidation or DMSO).

-

Pair 2 (Acm Protected): Incorporate Boc-Cys(Acm)-OSu at the specific sites. These remain protected during the formation of the first bridge.

-

Cyclization: Treat the purified mono-cyclic peptide with Iodine. The Iodine simultaneously removes the Acm groups and oxidizes the thiols to form the second disulfide bond.

Validated Experimental Protocols

Protocol A: Coupling of Boc-Cys(Acm)-OSu

Context: Solid Phase Peptide Synthesis (SPPS)

Reagents:

-

Boc-Cys(Acm)-OSu (1.5 - 3.0 equivalents relative to resin loading)

-

DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step:

-

Preparation: Dissolve Boc-Cys(Acm)-OSu in minimal DMF.

-

Neutralization: Ensure the resin-bound amine is free (neutralized). If coming from a TFA deprotection step, wash resin with 5% DIEA/DMF.

-

Coupling: Add the dissolved OSu ester to the resin.

-

Base Addition: Add 1.0 equivalent of DIEA relative to the OSu ester.

-

Critical: Do not use excess base.[3] High pH (>9) promotes hydrolysis of the OSu ester before it can react with the amine.

-

-

Incubation: Agitate at room temperature for 2–4 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads).

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).

Protocol B: Acm Removal and Disulfide Formation (Iodine Method)

Context: Post-cleavage, in solution. This is a "One-Pot" deprotection and oxidation.

Reagents:

-

Iodine (

)[4] -

Methanol (MeOH) or Acetic Acid (AcOH)

-

Ascorbic Acid (Vitamin C) or Sodium Thiosulfate (Quenchers)

Step-by-Step:

-

Dissolution: Dissolve the peptide (containing Cys(Acm)) in MeOH/H2O or AcOH/H2O (ratio 4:1). Concentration should be low (0.5 – 1.0 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Oxidation: Add a solution of Iodine in MeOH (10 equivalents relative to Acm groups) dropwise with vigorous stirring.

-

Visual Cue: The solution should turn a persistent dark yellow/brown.

-

-

Reaction Time: Stir for 30–60 minutes.

-

Quenching: Add aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless (reduction of excess Iodine).

-

Extraction: Dilute with water and purify immediately via preparative HPLC.

Visualization: Regioselective Workflow

This diagram details the logic flow for synthesizing a 2-disulfide peptide using the Acm strategy.

Caption: Figure 2. Stepwise formation of disulfide bonds. The Acm group protects the second set of cysteines while the first set is oxidized.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Hydrolysis of OSu ester | Ensure solvents are anhydrous. Reduce base concentration during coupling. |

| Racemization | Over-activation or High Base | Use the OSu ester without added coupling reagents (DCC/EDC). Keep pH < 8. |

| Incomplete Acm Removal | Insufficient Iodine or Time | Increase Iodine to 15 eq. Ensure solvent is acidic (AcOH) to protonate amines and prevent side reactions. |

| Side Reaction: Iodination | Tyrosine/Histidine modification | If Tyr/His are present, perform Acm removal carefully at controlled pH or use specialized scavengers. |

References

-

Albericio, F., et al. (1998). "Preparation and handling of peptides containing methionine and cysteine." Methods in Enzymology, 289, 313-336.

-

Kamber, B., et al. (1980). "The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides." Helvetica Chimica Acta, 63(4), 899-915.

-

Postma, J. P., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." Organic Chemistry Frontiers. (General reference for Acm/Iodine methodology).

-

Sigma-Aldrich/Merck. "Boc-Cys(Acm)-OH and Derivatives Technical Datasheet." (Used for physicochemical baseline verification).

Sources

A Technical Guide to Boc-Cys(Acm)-OSu: Structure, Synthesis, and Application in Peptide and Bioconjugate Chemistry

Abstract

This technical guide provides an in-depth analysis of N-α-(tert-Butyloxycarbonyl)-S-(acetamidomethyl)-L-cysteine N-hydroxysuccinimide ester (Boc-Cys(Acm)-OSu). This heterobifunctional reagent is a cornerstone in advanced peptide synthesis and bioconjugation, offering a unique combination of orthogonal protecting groups and a highly reactive amine-specific functional group. We will dissect its chemical architecture, delineate a standard synthesis protocol from its carboxylic acid precursor, and explore its strategic applications. The document emphasizes the principles of chemical reactivity, orthogonal protection strategies, and the practical methodologies required for its successful implementation in research and development settings.

Introduction: The Strategic Importance of Boc-Cys(Acm)-OSu

In the landscape of peptide chemistry and the development of complex biomolecules, precision and control are paramount. The synthesis of peptides with multiple disulfide bonds or the site-specific conjugation of molecules to proteins requires a sophisticated toolbox of reagents. Boc-Cys(Acm)-OSu emerges as a critical building block, ingeniously designed to address these challenges.

Its structure is a testament to strategic chemical design, featuring three key functional components, each with a distinct and orthogonally controlled reactivity:

-

The N-α-Boc Group: A tert-butyloxycarbonyl protecting group that masks the N-terminal amine. It is characterized by its stability in a wide range of conditions but is readily cleaved under mild acidolysis (e.g., trifluoroacetic acid, TFA)[1][2].

-

The S-Acm Group: An acetamidomethyl protecting group on the cysteine thiol side chain. The Acm group is notably stable to the acidic conditions used for Boc removal and the basic conditions used in Fmoc-based synthesis, providing robust protection.[3][4][5]. Its selective removal requires specific oxidative conditions or treatment with heavy metal salts, making it an ideal orthogonal protecting group for complex disulfide bond formation strategies.[3][6][7].

-

The C-Terminal Succinimidyl Ester (OSu): An N-hydroxysuccinimide (NHS) ester that activates the C-terminal carboxyl group. This moiety is highly reactive towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds with high efficiency and releasing the water-soluble N-hydroxysuccinimide byproduct.[8].

This unique combination allows researchers to, for example, conjugate the entire protected amino acid to a lysine residue on a protein via the NHS ester, and then selectively deprotect either the N-terminus (Boc group) for peptide chain extension or the thiol (Acm group) for disulfide bridging or further functionalization.

Chemical Structure and Physicochemical Properties

The functionality of Boc-Cys(Acm)-OSu is a direct result of its molecular architecture. Understanding its structure is key to predicting its reactivity and handling properties.

Molecular Structure

The core of the molecule is an L-cysteine residue. The alpha-amino group is protected by a Boc group, the side-chain thiol is protected by an Acm group, and the carboxyl group is activated as an NHS ester.

Caption: Chemical structure of Boc-Cys(Acm)-OSu.

Physicochemical Data

The properties of the parent molecule, Boc-Cys(Acm)-OH, are well-documented and provide a baseline for understanding the activated ester.

| Property | Value | Source |

| Parent Compound | Boc-Cys(Acm)-OH | |

| CAS Number | 19746-37-3 | [9][10][11][12] |

| Molecular Formula | C₁₁H₂₀N₂O₅S | [9][10] |

| Molecular Weight | 292.35 g/mol | [9] |

| Appearance | White to off-white powder | |

| IUPAC Name | (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [9][10] |

| Activated Ester | Boc-Cys(Acm)-OSu | |

| Molecular Formula | C₁₅H₂₃N₃O₇S | |

| Molecular Weight | 389.42 g/mol |

Synthesis and Purification

Boc-Cys(Acm)-OSu is typically prepared from its stable carboxylic acid precursor, Boc-Cys(Acm)-OH, through an esterification reaction with N-hydroxysuccinimide (NHS).

Synthetic Workflow

The most common laboratory-scale method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to facilitate the formation of the active ester.

Caption: General workflow for the synthesis of Boc-Cys(Acm)-OSu.

Detailed Experimental Protocol

-

Preparation: Dissolve Boc-Cys(Acm)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath. This minimizes potential side reactions.

-

Coupling: Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Byproduct Removal: The dicyclohexylurea (DCU) byproduct precipitates as a white solid. Remove it by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield pure Boc-Cys(Acm)-OSu.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Reactivity, Orthogonality, and Strategic Applications

The utility of Boc-Cys(Acm)-OSu lies in the differential reactivity of its functional groups, enabling a highly controlled, stepwise approach to constructing complex biomolecules.

Orthogonal Deprotection and Reaction Scheme

The core principle is orthogonality: the ability to remove one class of protecting group or react one functional group without affecting the others. This allows for precise, regioselective modifications.

Caption: Orthogonal reactivity of Boc-Cys(Acm)-OSu functional groups.

Application in Bioconjugation

Boc-Cys(Acm)-OSu is an excellent reagent for introducing a protected cysteine residue onto a protein or other amine-containing macromolecule.

-

Mechanism: The NHS ester reacts with the ε-amino group of a lysine residue or the N-terminal α-amino group on a protein, forming a stable amide linkage.

-

Workflow:

-

Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.5-8.0).

-

Add a solution of Boc-Cys(Acm)-OSu (typically in a water-miscible organic solvent like DMSO or DMF) to the protein solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature or 4°C.

-

Remove excess reagent by dialysis or size-exclusion chromatography.

-

-

Post-Conjugation Utility: The conjugated protein now carries a Cys(Acm) residue. The Acm group can be removed at a later stage to expose a free thiol, which can be used for site-specific labeling with a maleimide-functionalized dye, drug, or for forming a disulfide bond with another cysteine.

Application in Peptide Synthesis

While less common in standard solid-phase peptide synthesis (SPPS) which builds from the C- to N-terminus, Boc-Cys(Acm)-OSu is valuable in:

-

Solution-Phase Synthesis: It can be used to couple a C-terminal Cys(Acm) residue to the N-terminus of a peptide fragment.

-

Peptide Cyclization: For head-to-tail cyclization, a linear peptide can be synthesized with an N-terminal lysine and a C-terminal Boc-Cys(Acm)-OH. After deprotecting the lysine side chain and activating the C-terminus to an NHS ester, an intramolecular reaction can occur.

-

Fragment Condensation: Two fully protected peptide fragments can be coupled together in solution, where one fragment has a free N-terminus and the other is activated as a C-terminal ester using a reagent like Boc-Cys(Acm)-OSu.

Protocols for Selective Deprotection

The strategic removal of the protecting groups is critical for the downstream application of the modified peptide or protein.

Boc Group Removal

The Boc group is reliably removed with strong acid.

-

Reagent: Typically a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Procedure: Dissolve the Boc-protected substrate in the TFA/DCM solution and stir at room temperature for 30-60 minutes.

-

Work-up: The TFA is removed by evaporation (often co-evaporating with toluene to remove residual acid), and the deprotected product is precipitated with cold diethyl ether.

Acm Group Removal

The removal of the Acm group is a key step, often leading to either a free thiol or a disulfide bond directly.[3][7]. The choice of method depends on the desired outcome and the presence of other sensitive residues (like tyrosine or tryptophan).[3].

| Method | Reagent(s) | Typical Conditions | Outcome & Key Considerations |

| Iodine Oxidation | Iodine (I₂) | 10-50 fold excess I₂ in solvents like aqueous acetic acid or methanol. Reaction time: 40-60 min.[3] | Direct formation of a disulfide bond. Can cause iodination of sensitive residues like tyrosine.[3]. The reaction rate is highly solvent-dependent.. |

| Mercury(II) Acetate | Hg(OAc)₂ followed by a thiol scavenger (e.g., β-mercaptoethanol). | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 for 1 hour.[3] | Formation of the free thiol. Highly effective but involves highly toxic mercury waste requiring careful handling and disposal.[3]. |

| Silver(I) Salts | Silver Tetrafluoroborate (AgBF₄) or Silver Trifluoromethanesulfonate (AgOTf). | Ag(I) salt in TFA/anisole, followed by treatment with dithiothreitol (DTT) to release the free thiol. | Formation of the free thiol. Less toxic than mercury but still requires proper waste management. |

| N-halosuccinimides | N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF for a short duration (e.g., 2 x 3.5 minutes on-resin).[3] | Direct disulfide bond formation. Offers fast reaction kinetics and can be performed on-resin in the presence of other protecting groups like Trityl (Trt).[13]. |

Conclusion

Boc-Cys(Acm)-OSu is a sophisticated and versatile chemical tool for researchers in peptide chemistry, drug development, and proteomics. Its well-defined, orthogonal reactivity profile provides an exceptional degree of control for the site-specific introduction of cysteine residues and the programmed formation of disulfide bonds. By understanding the distinct chemical properties of the Boc, Acm, and NHS ester moieties, scientists can design and execute complex synthetic and conjugation strategies with high precision, enabling the creation of novel peptide therapeutics, antibody-drug conjugates, and advanced biomaterials.

References

-

Optimizing the removal of an ACM protecting group. Biotage. (2023). Available from: [Link]

-

On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. (2025). Available from: [Link]

-

Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry. (2020). Available from: [Link]

-

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine. PubChem. Available from: [Link]

-

Boc-Cys(Acm)-OH [19746-37-3]. Aapptec Peptides. Available from: [Link]

-

The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. PubMed. Available from: [Link]

- Boc and fmoc solid phase peptide synthesis. Google Patents.

-

Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. MDPI. (2023). Available from: [Link]

Sources

- 1. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | C11H20N2O5S | CID 88223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. chempep.com [chempep.com]

- 12. Boc-Cys(Acm)-OH | CAS 19746-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Boc-Cys(Acm)-OSu in Regioselective Peptide Synthesis

The following technical guide details the specific utility, mechanism, and experimental application of Boc-Cys(Acm)-OSu in advanced peptide chemistry.

Executive Summary

Boc-Cys(Acm)-OSu (N-α-t-Butoxycarbonyl-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester) is a specialized, pre-activated amino acid building block used primarily in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .

Its primary function is to introduce a Cysteine residue that is orthogonally protected (via the Acm group) and pre-activated (via the OSu ester) to minimize racemization. It is the reagent of choice for synthesizing complex peptides requiring regioselective disulfide bond formation , such as insulin, conotoxins, and defensins. By allowing the chemist to control exactly which cysteines pair together, it prevents the formation of random, inactive disulfide isomers ("scrambling").

Molecular Architecture & Properties

To understand the utility, one must deconstruct the molecule into its three functional components:

| Component | Chemical Name | Function & Stability Profile |

| Boc- | tert-Butyloxycarbonyl | N-Terminal Protection. Acid-labile. Removed by Trifluoroacetic Acid (TFA). Stable to base. Defines the synthesis strategy as "Boc Chemistry." |

| -Cys(Acm)- | S-Acetamidomethyl | Side-Chain Protection. Orthogonal to Boc. Stable to TFA (Boc removal) and HF (cleavage).[1] Removed by Iodine ( |

| -OSu | N-Hydroxysuccinimide | Carboxyl Activation. An "active ester." Allows coupling to the amine without adding activators (DCC/DIC). Crucial for suppressing Cysteine racemization. |

Physical Properties[2][3][4]

-

CAS Number: (Related free acid: 19746-37-3; OSu ester is a derivative thereof).[2]

-

Solubility: Soluble in DMF (Dimethylformamide), DCM (Dichloromethane), and NMP.

-

Storage: Desiccated at -20°C. Moisture sensitive (active esters hydrolyze slowly in water).

Mechanistic Role in Peptide Synthesis[6][7][8][9][10][11]

A. The "OSu" Advantage: Racemization Control

Cysteine is unique among amino acids in its high susceptibility to racemization (conversion of L-Cys to D-Cys) during the activation step of coupling. This occurs because the sulfur atom acts as an internal nucleophile, facilitating proton abstraction at the alpha-carbon.

-

Standard Activation (Risky): Adding DIC/HOBt to free Boc-Cys(Acm)-OH in situ generates the active ester in the reaction vessel. The basic conditions required for this can trigger significant racemization (1–5%).

-

Pre-Activated OSu (Safe): Boc-Cys(Acm)-OSu is manufactured and purified ex situ. The researcher simply dissolves and adds it. Because no activation reagents or excess bases are added, the risk of racemization is negligible (<0.1%).

B. The "Acm" Advantage: Orthogonality

In complex peptides with multiple disulfide bridges (e.g., Cys1-Cys6 and Cys2-Cys11), random oxidation leads to thermodynamic mixtures. The Acm group allows for a "Directed Folding" strategy.

-

Group A (e.g., 4-MeBzl): Removed by HF. Forms the first disulfide.[3]

-

Group B (Acm): Stable to HF. Remains protected until specifically targeted by Iodine oxidation to form the second disulfide.

Strategic Application: Regioselective Disulfide Formation[4][7][10][12][13][14]

The following diagram illustrates the workflow for synthesizing a peptide with two distinct disulfide bonds using Boc-Cys(Acm)-OSu.

Caption: Workflow for orthogonal disulfide bond formation. Acm groups survive HF cleavage, allowing sequential cyclization.

Experimental Protocols

Protocol A: Coupling Boc-Cys(Acm)-OSu to Resin

Use this protocol during the chain assembly phase.

-

Preparation: Calculate 3.0 equivalents (eq) of Boc-Cys(Acm)-OSu relative to the resin loading.

-

Dissolution: Dissolve the OSu ester in a minimal volume of DMF (approx. 10 mL per gram of resin).

-

Base Addition (Optional but Recommended): Add 1.0 eq of DIEA (Diisopropylethylamine).

-

Note: While OSu esters react with free amines directly, adding 1 eq of DIEA ensures the N-terminus of the peptide on the resin is deprotonated (

) and reactive. Avoid large excesses of base to prevent racemization.

-

-

Reaction: Add solution to the resin. Shake/vortex at room temperature for 2–4 hours.

-

Monitoring: Verify coupling completion using the Kaiser Test (Ninhydrin). If the beads remain blue, recouple.

-

Protocol B: Iodine-Mediated Acm Removal & Cyclization

Use this protocol after the peptide has been cleaved from the resin and the first disulfide bond (if any) has already been formed.

Reagents:

-

Glacial Acetic Acid (AcOH)

-

Methanol (MeOH)

-

Iodine (

)[4][3][5] -

Ascorbic Acid (Vitamin C) or Sodium Thiosulfate (Quenchers)

Steps:

-

Dissolution: Dissolve the peptide (containing Cys(Acm) residues) in a mixture of AcOH:H2O (4:1) or MeOH:H2O.

-

Concentration: Keep dilute (0.5 – 1.0 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

-

-

Oxidation: Prepare a 0.1 M solution of

in MeOH. Add this dropwise to the peptide solution with vigorous stirring. -

Endpoint: Continue adding iodine until a persistent dark yellow/brown color remains (indicating excess iodine). Stir for 30–60 minutes.

-

Quenching: Add 1M aqueous Ascorbic Acid dropwise until the solution turns clear (reduction of excess

to Iodide). -

Isolation: Dilute with water and lyophilize, or inject directly onto Prep-HPLC for purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | OSu ester hydrolysis (wet solvent) or steric hindrance. | Ensure DMF is anhydrous (store over molecular sieves). Recouple using fresh reagent. If steric hindrance is high, switch to HATU (but accept higher racemization risk). |

| Racemization | Excess base during coupling. | Use strictly 1.0 eq of DIEA or perform the coupling with no added base (reaction will be slower but cleaner). |

| Polymerization | Peptide concentration too high during Iodine oxidation. | Dilute the reaction to <0.5 mg/mL. Perform "High Dilution" technique: dropwise addition of peptide into the iodine solution. |

| Tyrosine Iodination | Side reaction of Iodine with Tyr residues. | If the peptide contains Tyr, perform the reaction at controlled pH and limit reaction time. Alternatively, use Thallium(III) trifluoroacetate (highly toxic, requires care). |

References

-

Albericio, F., et al. (1998). "Preparation and handling of peptides containing methionine and cysteine." Methods in Enzymology, 289, 313-336. Link

-

Kamber, B., et al. (1980).[1] "The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides." Helvetica Chimica Acta, 63(4), 899-915. Link

-

Sigma-Aldrich. "Boc-Cys(Acm)-OH Product Specification & Protocols." Link

-

Bachem. "Cysteine Protection in Peptide Synthesis: A Technical Review." Link

-

Postma, J. P., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry. Link

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-Cys(Acm)-OH Novabiochem 19746-37-3 [sigmaaldrich.com]

- 3. books.rsc.org [books.rsc.org]

- 4. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups | MDPI [mdpi.com]

- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 6. Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Bro̷nsted Acid-Activated N-Chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Reaction Conditions for Boc-Cys(Acm)-OSu in THF and DMF

Abstract & Core Utility

This application note details the reaction parameters, solvent compatibility, and workup strategies for Boc-Cys(Acm)-OSu (N-α-t-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester).

The Acm (acetamidomethyl) group is a critical tool in disulfide engineering.[1] Unlike trityl (Trt) groups, Acm is stable to strong acids (HF, TFA), allowing for the synthesis of peptides with multiple, regioselective disulfide bridges. The OSu (N-hydroxysuccinimide) ester provides a pre-activated species that suppresses racemization compared to acid chlorides and eliminates the need for in situ activation reagents (like DCC/EDC) that generate difficult-to-remove urea byproducts.

This guide contrasts the use of Tetrahydrofuran (THF) and Dimethylformamide (DMF) , enabling researchers to select the optimal solvent system based on peptide solubility and downstream processing requirements.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Parameter | Specification |

| Compound Name | Boc-Cys(Acm)-OSu |

| Parent Acid CAS | 19746-37-3 (Boc-Cys(Acm)-OH) |

| Molecular Weight | ~389.4 g/mol (Ester) / 292.35 g/mol (Acid) |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Protecting Groups | Boc: Acid labile (TFA/HF); Acm: Acid stable, removed by I₂/Tl(III) |

| Storage | -20°C, Desiccated (Hydrolysis sensitive) |

Mechanistic Insight

The coupling of Boc-Cys(Acm)-OSu proceeds via nucleophilic acyl substitution. The amine of the acceptor peptide attacks the carbonyl carbon of the activated ester, displacing N-hydroxysuccinimide (HOSu).

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic attack of the amino component on the activated OSu ester yields the amide product and HOSu byproduct.

Solvent Selection: THF vs. DMF

The choice between THF and DMF is often dictated by the solubility of the acceptor peptide rather than the activated ester itself.

| Feature | THF (Tetrahydrofuran) | DMF (Dimethylformamide) |

| Solvency Power | Moderate. Good for short, hydrophobic fragments. | Excellent. Dissolves aggregates and polar peptides. |

| Reaction Rate | Moderate. | Fast (High dielectric constant promotes polar transition states). |

| Workup | Evaporation. THF is volatile (bp 66°C). | Extraction/Wash. DMF (bp 153°C) requires aqueous washes or precipitation. |

| Side Reactions | Low risk. | Risk of amine formylation (slow) if DMF degrades. |

| Recommendation | Use for solution-phase synthesis of small di/tri-peptides. | Use for Solid Phase Peptide Synthesis (SPPS) or long segments. |

Detailed Protocols

Protocol A: Solution Phase Coupling in THF

Best for: Small scale, hydrophobic peptides, easy purification.

-

Preparation of Amine:

-

Dissolve the amino component (H-Peptide-OR) in anhydrous THF.

-

Concentration: 0.1 M – 0.2 M.

-

Note: If the amine is a salt (e.g., HCl or TFA salt), add 1.0–1.1 equivalents of DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) to liberate the free amine. Do not use a large excess of base, as this can promote racemization or hydrolysis.

-

-

Coupling Reaction:

-

Cool the solution to 0°C (ice bath).

-

Add 1.1–1.2 equivalents of Boc-Cys(Acm)-OSu.

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20–25°C).

-

Monitor by TLC (Thin Layer Chromatography) or HPLC. Reaction is typically complete in 2–4 hours.

-

-

Workup:

Protocol B: Coupling in DMF (Solution or Solid Phase)

Best for: Low solubility peptides, SPPS, or scale-up.

-

Preparation:

-

Solution Phase: Dissolve amine salt in DMF (0.2 M). Add 1.1 eq DIEA.

-

Solid Phase (SPPS): Swell resin in DMF for 20 mins. Drain.

-

-

Coupling Reaction:

-

Dissolve Boc-Cys(Acm)-OSu (1.5–3.0 eq for SPPS; 1.2 eq for Solution) in minimum DMF.

-

Optional: For SPPS, adding a catalytic amount of HOBt (hydroxybenzotriazole) can assist, although OSu esters are already activated.

-

Stir/Agitate at Room Temperature for 1–2 hours (Solution) or 2–4 hours (SPPS).

-

Kaiser Test: Perform ninhydrin test to confirm consumption of free amines.

-

-

Workup (Solution Phase):

-

Do not evaporate DMF (requires high heat).

-

Dilute reaction mixture 10-fold with Ethyl Acetate or Dichloromethane.

-

Perform aggressive aqueous washes (3x Water, 3x LiCl solution if available) to remove DMF.

-

Proceed with acid/base washes as in Protocol A.

-

Critical Troubleshooting & "Expert" Tips

In Situ Generation (If OSu ester is unavailable)

Commercial stocks of Boc-Cys(Acm)-OSu can degrade. If the reagent is unavailable or old, generate it fresh:

-

Dissolve Boc-Cys(Acm)-OH (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in THF or DMF.

-

Cool to 0°C.

-

Add EDC.HCl (1.1 eq).

-

Stir 1 hour at 0°C, then 1 hour at RT.

-

Use this solution directly for the coupling step (One-Pot procedure).

Experimental Decision Tree

Use this logic flow to determine your experimental setup.

Figure 2: Workflow Decision Logic

Caption: Decision matrix for solvent selection based on amine solubility profiles.

References

-

Veber, D. F., et al. (1972). "Acetamidomethyl.[4][5][6] A novel thiol protecting group for cysteine." Journal of the American Chemical Society, 94(15), 5456–5461. Link

- Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Standard reference for OSu coupling kinetics).

-

Sigma-Aldrich. "Boc-Cys(Acm)-OH Product Specification & Properties."[7][8] Link

-

Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Notes. Link

-

BenchChem. "Application Notes and Protocols for Selective Deprotection of the Acm Group." Link

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Always consult the MSDS for Boc-Cys(Acm)-OSu and solvents before use.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BOC-CYS(ACM)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Boc-Cys(Acm)-OH = 96.0 T 19746-37-3 [sigmaaldrich.com]

Application Notes and Protocols: A Guide to the Incorporation of Cys(Acm) into Peptides Using Active Esters

Introduction: The Strategic Value of Cys(Acm) and the Active Ester Advantage

In the intricate field of peptide synthesis, particularly for therapeutic and research applications, the precise control over structure and function is paramount. Cysteine residues, with their unique ability to form disulfide bridges, are fundamental to defining the tertiary structure, stability, and biological activity of many peptides.[1] However, the high reactivity of the cysteine thiol group necessitates a robust protection strategy to prevent unwanted side reactions during chain elongation.

The acetamidomethyl (Acm) group stands out as a premier choice for thiol protection. Its stability to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated exposure to piperidine and final cleavage with trifluoroacetic acid (TFA), provides essential orthogonality.[2][3] This allows for the synthesis and purification of a fully assembled linear peptide with the cysteine thiol still protected. The Acm group can then be selectively removed under mild oxidative conditions (e.g., using iodine) to facilitate controlled disulfide bond formation at a desired stage.[1]

While in situ activation methods are common, the use of pre-formed active esters of Fmoc-Cys(Acm)-OH, such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters, offers a superior method for incorporating this critical building block. Active esters are stable, isolable intermediates that react cleanly and efficiently with the N-terminal amine of the growing peptide chain. This approach is particularly advantageous for cysteine derivatives as it significantly minimizes the risk of racemization, a common side reaction with standard base-mediated coupling reagents.[4][5]

This guide provides a comprehensive overview of the principles and detailed protocols for introducing Cys(Acm) into peptides using the active ester methodology, tailored for researchers, scientists, and professionals in drug development.

Part 1: Mechanisms and Principles: The Chemistry of Active Ester Coupling

The introduction of an amino acid into a growing peptide chain is a condensation reaction forming an amide (peptide) bond. This process requires the "activation" of the carboxylic acid of the incoming amino acid to make it sufficiently electrophilic to react with the N-terminal amine of the peptide chain.[6]

The Two-Step Mechanism

The active ester strategy separates the activation and coupling steps, which is key to its success in minimizing side reactions.

-

Activation (Ester Formation): The carboxylic acid of Fmoc-Cys(Acm)-OH is reacted with a highly electronegative alcohol, such as N-hydroxysuccinimide (HOSu) or pentafluorophenol (PFP-OH), typically using a carbodiimide like dicyclohexylcarbodiimide (DCC). This forms a stable, yet reactive, ester intermediate. The pentafluorophenyl ester is particularly effective due to the strong electron-withdrawing nature of the fluorinated ring, which makes the carbonyl carbon highly electrophilic.[7]

-

Coupling (Aminolysis): The purified active ester, for example, Fmoc-Cys(Acm)-OPfp, is then introduced to the deprotected N-terminus of the peptide chain (either on a solid support or in solution). The free amine attacks the activated carbonyl carbon, leading to the formation of the desired peptide bond and the release of the pentafluorophenoxide leaving group.[7]

This two-step process, especially when using a crystalline, purified active ester, ensures that the coupling reaction is clean and that the activating reagents are not present to cause side reactions during the aminolysis step.[8]

Figure 1: General mechanism for the introduction of Cys(Acm) using a pre-formed pentafluorophenyl (PFP) active ester.

Why Active Esters Minimize Cysteine Racemization

Racemization of amino acids during coupling is a major concern in peptide synthesis. For cysteine derivatives, this is particularly problematic when using base-mediated in situ activation methods (e.g., HBTU/DIPEA).[9] The base can facilitate the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which loses its stereochemistry.

Pre-formed active esters, especially PFP esters, offer a significant advantage:

-

Base-Free Coupling: The coupling reaction itself does not require the addition of a tertiary base, removing the primary catalyst for racemization.[6]

-

High Reactivity: The high reactivity of PFP esters allows for rapid coupling kinetics, reducing the time the activated amino acid is susceptible to any potential racemizing conditions.[7]

Studies have shown that coupling with preformed pentafluorophenyl (Pfp) esters is an effective method for the incorporation of cysteine with minimal racemization (<1% per step).[5]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of Cys(Acm) using pre-formed pentafluorophenyl active esters.

Protocol 1: Synthesis of Fmoc-Cys(Acm)-OPfp

This protocol describes the preparation of the stable active ester intermediate.

Materials:

-

Fmoc-Cys(Acm)-OH

-

Pentafluorophenol (PFP-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl Acetate (EtOAc), Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve Fmoc-Cys(Acm)-OH (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous ethyl acetate or a mixture of ethyl acetate and DCM.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in a minimal amount of anhydrous DCM dropwise to the cooled solution over 15 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting amino acid.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of cold ethyl acetate.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure, crystalline Fmoc-Cys(Acm)-OPfp.[7]

Trustworthiness Check: The purity of the synthesized active ester should be confirmed by HPLC, NMR, and melting point analysis to ensure it is free from unreacted starting materials and DCC, which could interfere with the subsequent coupling step.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Acm)-OPfp

This protocol details the incorporation of the active ester into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Cys(Acm)-OPfp

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

-

Dichloromethane (DCM), Peptide Synthesis Grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin, which has been thoroughly washed with DMF. A positive Kaiser test should confirm the presence of free primary amines.[10]

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Acm)-OPfp (2-3 equivalents relative to resin loading) in DMF. If desired, 1-hydroxybenzotriazole (HOBt) (an equivalent amount to the active ester) can be added to the solution to further increase reactivity and suppress side reactions.[9]

-

Coupling Reaction: Add the coupling solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered couplings.

-

Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and the pentafluorophenol byproduct.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates that all free amines have been acylated. If the test is positive, the coupling step can be repeated with fresh reagents.

-

Chain Elongation: Proceed to the next Fmoc deprotection step to continue elongating the peptide chain.

Figure 2: Workflow for a single coupling cycle in SPPS using a pre-formed Fmoc-Cys(Acm)-OPfp active ester.

Protocol 3: Solution-Phase Peptide Synthesis using Fmoc-Cys(Acm)-OPfp

This protocol is suitable for the synthesis of smaller peptide fragments.

Materials:

-

N-terminal protected peptide ester (e.g., H-Peptide-OMe)

-

Fmoc-Cys(Acm)-OPfp

-

Solvent (e.g., DMF, DCM, or THF)

-

Mild non-nucleophilic base (optional, e.g., N-methylmorpholine (NMM))

Procedure:

-

Reactant Dissolution: Dissolve the C-terminal protected peptide fragment (e.g., H-Gly-Phe-OMe) (1.0 eq) in a suitable anhydrous solvent like DMF.

-

Active Ester Addition: Add Fmoc-Cys(Acm)-OPfp (1.05-1.2 eq) to the solution.

-

Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-12 hours. The addition of a mild base like NMM (1.0 eq) can sometimes accelerate the reaction, but should be used with caution to avoid potential racemization.[11]

-

Work-up: Once the reaction is complete, concentrate the solvent. The crude product can then be purified. A typical work-up involves dissolving the residue in a water-immiscible solvent (like ethyl acetate), washing with dilute acid, dilute base (e.g., NaHCO₃), and brine to remove unreacted starting materials and the pentafluorophenol byproduct.

-

Purification: The final protected peptide fragment is purified by flash column chromatography or recrystallization.

Part 3: Data Presentation and Comparative Analysis

The choice of active ester can influence coupling efficiency and stability. Pentafluorophenyl (PFP) esters are generally preferred in modern synthesis for their high reactivity and the stability of the crystalline solids.

Table 1: Comparison of Common Active Esters for Fmoc-Cys(Acm)-OH

| Active Ester Type | Leaving Group | Relative Reactivity | Stability | Key Advantages |

| Pentafluorophenyl (Pfp) | Pentafluorophenol | Very High | High (Crystalline Solid) | Rapid coupling, low racemization, suitable for automated SPPS.[6] |

| N-hydroxysuccinimide (OSu/NHS) | N-hydroxysuccinimide | High | Moderate | Widely used, good reactivity.[7] |

| p-Nitrophenyl (ONp) | p-Nitrophenol | Moderate | High | Historically significant, stable, but slower coupling rates.[12] |

Part 4: Field-Proven Insights & Troubleshooting

Expertise & Experience: The primary rationale for employing pre-formed active esters for Cys(Acm) incorporation is risk mitigation. While in situ reagents like HBTU are powerful, their use with cysteine derivatives requires careful control of base equivalents and pre-activation times to avoid significant epimerization.[5] The active ester method decouples activation from coupling, providing a more controlled and reproducible outcome, which is critical in the development of therapeutic peptides where enantiomeric purity is non-negotiable. The use of HOBt as an additive during the coupling of PFP esters is a field-proven tactic to accelerate the reaction and act as a scavenger for any potential side reactions.

Trustworthiness - A Self-Validating System: Each protocol is designed with built-in checkpoints. The purity of the synthesized active ester must be validated before use. During SPPS, the Kaiser test after coupling provides immediate feedback on reaction efficiency. If a coupling is sluggish (a "difficult sequence"), the high reactivity of the PFP ester allows for a simple repeat of the coupling step with a fresh solution to drive the reaction to completion, ensuring the fidelity of the final peptide.

Potential Side Reactions and Mitigation:

-

Incomplete Coupling: For sterically hindered sequences, double coupling (repeating the coupling step) or increasing the reaction time may be necessary.

-

O-acylation: In sequences containing unprotected hydroxyl groups (Ser, Thr, Tyr), the highly reactive active ester could potentially acylate the side chain. The addition of HOBt can help suppress this side reaction.

-

Premature Acm Cleavage: The Acm group is highly stable. However, some sulfur-containing scavengers used in final cleavage cocktails (like thioanisole) have been suggested to cause premature cleavage. Care should be taken when designing the final deprotection strategy.[9]

Conclusion

The use of pre-formed active esters, particularly pentafluorophenyl esters, represents a robust and reliable method for the incorporation of Cys(Acm) into synthetic peptides. This strategy provides a powerful tool for chemists by maximizing coupling efficiency while minimizing the critical side reaction of racemization. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize complex, cysteine-containing peptides with high purity and structural integrity, paving the way for advancements in drug discovery and biomedical research.

References

-

Gopi, H. N., & Ananda, K. (1999). Homologation of a-amino acids to b-amino acids using Fmoc-amino acid pentafluorophenyl esters. Journal of Peptide Research, 53(5), 308–313. Available at: [Link]

-

Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Rates of racemization and coupling of cysteine active ester derivatives. Journal of the Chemical Society D: Chemical Communications, (17), 53. Available at: [Link]

-

Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. Available at: [Link]

-

Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810–1815. Available at: [Link]

-

Tantry, S. J., & Babu, V. V. S. (2003). 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Pentafluorophenyl, 2,4,5-Trichlorophenyl, Pentachlorophenyl, p-Nitrophenyl, o-Nitrophenyl and Succinimidyl Esters of Nα-Urethane Protected Amino Acids. Letters in Peptide Science, 10(11), 655–662. Available at: [Link]

-

Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-5. Available at: [Link]

-

Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. Available at: [Link]

-

Varkey, J. T., & Babu, V. V. S. (2004). Synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl and pentachlorophenyl esters of Fmoc-amino acids using Fmoc-amino acid chlorides as intermediates. Protein and Peptide Letters, 11(3), 275-280. Available at: [Link]

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available at: [Link]

-

Goldschmidt Gőz, V., Nagy, A., Farkas, V., Keszei, E., & Perczel, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31495-31505. Available at: [Link]

-

ResearchGate. (2019). The formation and hydrolysis of the active ester made from α-amino acid... [Image]. Available at: [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]

-

Chen, Y. C., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1056. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

An, G., & Se-Lyun, Y. (2018). Automated Peptide Synthesizers and Glycoprotein Synthesis. Journal of Carbohydrate Chemistry, 37(1-2), 1-21. Available at: [Link]

-

Van der Auwera, C., & Van den Bossche, C. (1989). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 2(6), 405-411. Available at: [Link]

-

CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Available at: [Link]

Sources

- 1. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 2. Rates of racemization and coupling of cysteine active ester derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. researchgate.net [researchgate.net]

synthesis of disulfide-rich peptides using Boc-Cys(Acm)-OSu

Strategic Synthesis of Disulfide-Rich Peptides Leveraging Boc-Cys(Acm)-OSu for Controlled Cysteine Incorporation

Executive Summary

Disulfide-rich peptides (DRPs) represent a burgeoning class of therapeutic candidates, prized for their exceptional stability and intricate structures conferred by a network of disulfide bonds. However, their chemical synthesis is notoriously challenging, primarily due to the propensity of free cysteine thiols to undergo premature and indiscriminate oxidation. This guide provides a detailed methodology centered on the use of the N-succinimidyl (OSu) ester of Boc-protected, S-acetamidomethyl (Acm)-cysteine, Boc-Cys(Acm)-OSu . We will explore the strategic advantages of this building block in solid-phase peptide synthesis (SPPS) for preventing side reactions and enabling precise, regioselective disulfide bond formation. This document furnishes experienced researchers with both the foundational principles and actionable, step-by-step protocols for the successful synthesis of complex DRPs.

The Challenge of Disulfide-Rich Peptide Synthesis

The therapeutic potential of peptides like conotoxins, defensins, and cyclotides is directly linked to their rigid, three-dimensional structures, which are stabilized by multiple disulfide bridges. The primary hurdles in their chemical synthesis include:

-

On-resin Oxidation: Free thiol groups of cysteine residues can oxidize during the iterative cycles of solid-phase synthesis, leading to chain termination, branching, and the formation of incorrect disulfide isomers.

-

Aggregation: Peptides with multiple free cysteines are prone to intermolecular disulfide bonding, causing significant aggregation and complicating purification.

-

Regioselectivity: For peptides with more than two cysteines, ensuring the formation of the correct, native disulfide linkages from a multitude of possibilities is a formidable challenge.

A robust protection strategy is therefore not optional, but essential. The acetamidomethyl (Acm) group is a semi-permanent thiol protecting group that is stable to the standard acidolytic conditions used for Boc-based SPPS (e.g., trifluoroacetic acid, TFA), yet can be selectively removed post-synthesis using specific reagents like iodine or silver salts.

The Reagent: Why Boc-Cys(Acm)-OSu?

The use of an activated N-succinimidyl ester, Boc-Cys(Acm)-OSu, offers a distinct advantage over standard carbodiimide-based coupling of the corresponding carboxylic acid, Boc-Cys(Acm)-OH.

-

High Reactivity & Efficiency: OSu esters are highly activated and react cleanly with the N-terminal amine of the growing peptide chain, often leading to faster and more complete coupling reactions. This is particularly beneficial for sterically hindered couplings.

-

Reduced Risk of Side Reactions: Pre-activation as an OSu ester circumvents the need for in-situ coupling reagents like DCC or HBTU during the critical cysteine incorporation step. This minimizes the risk of side reactions such as racemization or the formation of unwanted byproducts (e.g., N-acylurea).

-

Simplified Workflow: It allows for a more streamlined and predictable coupling step, enhancing the overall reliability and reproducibility of the synthesis.

The overall synthetic strategy is visualized in the workflow below.

Figure 1: General workflow for synthesizing disulfide-rich peptides using Boc-Cys(Acm)-OSu.

Experimental Protocols

Disclaimer: These protocols are intended for experienced peptide chemists. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 4.1: On-Resin Coupling of Boc-Cys(Acm)-OSu

This protocol assumes a standard Boc-based solid-phase peptide synthesis workflow. The procedure describes a single coupling cycle for incorporating a Cys(Acm) residue.

Materials:

-

Peptidyl-resin (with a free N-terminal amine)

-

Boc-Cys(Acm)-OSu

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 1 minute. Drain.

-

Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DMF (v/v) for 2 minutes. Repeat once.

-

Wash the resin thoroughly with DMF (5x) to remove excess base. A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Coupling Reaction:

-

Prepare a solution of Boc-Cys(Acm)-OSu (2.0 to 3.0 equivalents relative to resin loading) in a minimal amount of fresh DMF.

-

Add the solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction time may be extended for difficult sequences.

-

-

Monitoring & Wash:

-

Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

-

If the reaction is incomplete after 4 hours, a recoupling may be necessary.

-

Once complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

-

| Parameter | Recommendation | Rationale |

| Equivalents of Boc-Cys(Acm)-OSu | 2.0 - 3.0 eq. | Ensures a sufficient excess to drive the coupling reaction to completion. |

| Solvent | DMF | Excellent solvating properties for both the peptide and the activated ester. |

| Reaction Time | 2 - 4 hours | Balances reaction completion with minimizing potential side reactions like racemization. |

| Monitoring | Kaiser Test | A reliable qualitative method to confirm the consumption of the free N-terminal amine. |

Table 1: Recommended parameters for the coupling of Boc-Cys(Acm)-OSu in SPPS.

Protocol 4.2: Cleavage and Global Deprotection

This protocol uses Hydrogen Fluoride (HF), a standard but highly hazardous method for Boc-SPPS. WARNING: HF is extremely corrosive and toxic. This procedure must be performed only by trained personnel in a specialized, dedicated HF cleavage apparatus.

Materials:

-

Peptidyl-resin (fully synthesized)

-

Anisole (scavenger)

-

Liquid Hydrogen Fluoride (HF)

-

Diethyl ether (cold, anhydrous)

-

Acetonitrile

-

Deionized water

Procedure:

-

Preparation: Dry the peptidyl-resin completely under high vacuum for several hours. Weigh the dry resin.

-

Scavenger Addition: Place the resin in a specialized HF-resistant reaction vessel. For every 1 gram of resin, add 1.0 mL of anisole to scavenge reactive carbocations generated during cleavage.

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

-

Carefully condense liquid HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0 °C for 60-90 minutes.

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

-

Peptide Precipitation:

-

Wash the remaining resin and scavenger mixture with cold, anhydrous diethyl ether to precipitate the crude peptide.

-

Triturate the solid thoroughly with ether to remove organic-soluble impurities.

-

Carefully decant the ether. Repeat this wash 2-3 times.

-

-

Extraction & Lyophilization:

-

Extract the crude peptide from the resin using a suitable aqueous solvent (e.g., 30-50% acetonitrile in water with 0.1% TFA).

-

Filter to remove the resin beads.

-

Freeze the aqueous extract and lyophilize to obtain the crude, linear Acm-protected peptide as a fluffy powder.

-

Protocol 4.3: Acm Deprotection and Oxidative Folding

This is the key step where the latent thiol groups are unmasked and the disulfide bonds are formed. The following protocol uses iodine for simultaneous Acm removal and oxidation.

Figure 2: Mechanism of iodine-mediated Acm-deprotection and disulfide formation.

Materials:

-

Crude or purified linear Acm-peptide

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Iodine (I₂)

-

Ascorbic acid solution (1 M)

Procedure:

-

Peptide Dissolution: Dissolve the Acm-peptide in an aqueous solvent mixture, such as 80% acetic acid or a mixture of methanol and aqueous HCl buffer. The final peptide concentration should be low (0.1 - 0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

-

Iodine Addition:

-

Prepare a stock solution of iodine in methanol (e.g., 0.1 M).

-

While stirring the peptide solution vigorously, add the iodine solution dropwise. A faint, persistent yellow or brown color indicates a slight excess of iodine.

-

The reaction typically requires 5-10 equivalents of iodine per Acm group.

-

-

Reaction Monitoring: Allow the reaction to proceed for 30-90 minutes at room temperature. Monitor the progress by RP-HPLC, observing the disappearance of the starting material peak and the appearance of the folded peptide peak.

-

Quenching: Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid solution dropwise until the solution becomes colorless.

-

Final Purification:

-

Dilute the reaction mixture with water containing 0.1% TFA.

-

Purify the final disulfide-rich peptide using preparative RP-HPLC.

-

Characterize the final product by mass spectrometry (to confirm the mass loss corresponding to Acm groups and hydrogen atoms) and analytical RP-HPLC (to confirm purity).

-

| Parameter | Recommendation | Rationale |

| Peptide Concentration | 0.1 - 0.5 mg/mL | Low concentration favors the desired intramolecular folding pathway. |

| Iodine Equivalents | 5-10 eq. per Acm | Ensures complete removal of the Acm groups and drives the oxidation reaction. |

| Quenching Agent | Ascorbic Acid | A mild reducing agent that effectively and cleanly neutralizes excess iodine. |

| Final Analysis | Mass Spectrometry | Essential to confirm the correct molecular weight of the folded peptide. |

Table 2: Key parameters for iodine-mediated oxidative folding.

Troubleshooting

-

Incomplete Coupling: If the Kaiser test remains positive after coupling with Boc-Cys(Acm)-OSu, consider extending the reaction time or performing a double coupling. Ensure the OSu ester is fresh, as it can hydrolyze over time.

-

Low Yield after Cleavage: This may result from incomplete synthesis or degradation during HF cleavage. Ensure scavengers are used appropriately. Alternative "soft" cleavage methods like TFMSA could be explored.

-

Multiple Peaks during Oxidative Folding: This often indicates the formation of misfolded disulfide isomers or oligomers. Optimize the folding conditions by adjusting the pH, peptide concentration, solvent system, or by adding redox buffers (e.g., glutathione reduced/oxidized).

Conclusion

The strategic use of the Boc-Cys(Acm)-OSu building block provides a robust and reliable method for the synthesis of complex disulfide-rich peptides. By masking the reactive thiol functionality th

Application Note: Standard Protocol for Reacting Boc-Cys(Acm)-OSu with Amino Acids

Introduction & Strategic Utility

In the landscape of peptide synthesis, Boc-Cys(Acm)-OSu represents a high-precision tool designed for the introduction of cysteine residues with orthogonal protection. Unlike standard cysteine derivatives, this reagent combines the acid-labile tert-butyloxycarbonyl (Boc) group with the acid-stable, oxidation-labile acetamidomethyl (Acm) group.

The "Why" Behind the Reagent: The primary utility of the Acm group is its resistance to the acidic conditions (TFA or HF) used to remove Boc groups or cleave peptides from resins.[1] This allows the researcher to synthesize a peptide chain where the cysteine sulfur remains protected even after the peptide is fully assembled and deprotected. The Acm group can then be selectively removed (typically by iodine) to drive directed disulfide bond formation (regioselective folding), preventing the random "scrambling" of disulfide bridges often seen in multi-cysteine peptides.

The -OSu (N-hydroxysuccinimide) ester activation eliminates the need for external coupling reagents (like DCC or EDC), reducing side reactions such as racemization and urea formation.

Chemical Basis & Mechanism[3]

Reaction Mechanism: Aminolysis

The reaction relies on nucleophilic acyl substitution .[2] The free

Key Kinetic Factor: The reaction competes with hydrolysis (reaction with water).[2] While aminolysis is generally faster, high pH (>9.0) accelerates hydrolysis significantly.[2] Therefore, pH control is the critical variable.[2]

Mechanism Diagram

[1]

Critical Parameters & Material Data

Physical Properties

| Parameter | Specification | Notes |

| Molecular Weight | 403.45 g/mol | |

| Solubility | DMF, DMSO, Dioxane, DCM | Poorly soluble in water; requires organic co-solvent. |

| Storage | -20°C, Desiccated | Hydrolyzes slowly in moist air. |

| Stability | Stable to TFA, HF | Acm group remains intact during Boc removal.[1] |

Solvent & Base Selection[1]

-

Organic Phase (Protocol A): Use DMF (Dimethylformamide) or DCM (Dichloromethane). Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Aqueous Phase (Protocol B): Use Dioxane/Water or THF/Water (1:1 or 2:1). Base: NaHCO₃ (Sodium Bicarbonate).[3]

Experimental Protocols

Protocol A: Coupling in Organic Phase (Standard)

Target: Amino acid esters (e.g., H-Phe-OMe) or resin-bound peptides.

Reagents:

-

Boc-Cys(Acm)-OSu (1.1 equivalents)

-

Amino Component (1.0 equivalent, free amine or salt)

-

Base: DIEA or NMM

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Dissolution: Dissolve the Amino Component (1.0 mmol) in minimal DMF (approx. 5–10 mL).

-

Neutralization: If the amino component is a salt (e.g., HCl salt), add 1.0–1.1 equivalents of DIEA to liberate the free amine. Check pH: damp pH paper held above the solution should show basicity.

-

Addition: Add Boc-Cys(Acm)-OSu (1.1 mmol) directly to the stirring solution.

-

Reaction: Stir at room temperature (20–25°C).

-

Time: Typically 2–4 hours.

-

Monitoring: Monitor by TLC (disappearance of amine) or HPLC.

-

-

Workup (Solution Phase):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with 5% Citric Acid or KHSO₄ (removes base and unreacted amine).

-

Wash 3x with 5% NaHCO₃ (removes released HOSu and unreacted active ester).

-

Wash 1x with Brine.

-

Dry over MgSO₄, filter, and evaporate.

-

Protocol B: Coupling in Aqueous Phase (Schotten-Baumann)

Target: Free amino acids (e.g., H-Trp-OH) to make Boc-Cys(Acm)-Trp-OH.

Reagents:

-

Boc-Cys(Acm)-OSu (1.1 – 1.2 equivalents)

-

Base: NaHCO₃[3]

-

Solvent: Water and Dioxane (or THF)

Step-by-Step:

-

Preparation of Aqueous Phase: Dissolve the Amino Acid (1.0 mmol) and NaHCO₃ (2.0 mmol) in Water (5 mL). Note: 1 eq of base neutralizes the carboxylic acid; the 2nd eq keeps the amine deprotonated.

-

Preparation of Organic Phase: Dissolve Boc-Cys(Acm)-OSu (1.1 mmol) in Dioxane (5 mL).

-

Mixing: Add the Dioxane solution dropwise to the stirring aqueous solution.

-

Observation: The solution may become cloudy; ensure vigorous stirring.

-

-

Reaction: Stir overnight at room temperature.

-

Workup:

-

Evaporate the organic solvent (Dioxane) under reduced pressure.

-

Dilute the remaining aqueous residue with water.

-

Wash: Extract with Ether or EtOAc (discard organic layer) to remove unreacted active ester.

-

Acidification: Acidify the aqueous layer to pH 2–3 using dilute HCl or KHSO₄. The product (Boc-Cys(Acm)-AA-OH) should precipitate or oil out.

-

Extraction: Extract the acidified aqueous layer with EtOAc (3x).

-

Dry and evaporate the EtOAc extracts to yield the product.[6]

-

Workflow Visualization

Post-Synthesis: Handling the Acm Group

Once Boc-Cys(Acm) is incorporated, the Acm group remains stable during standard Boc removal (TFA). To activate the cysteine for disulfide bonding:

-

Iodine Oxidation (Direct Disulfide Formation):

-

Dissolve peptide in MeOH/Water or AcOH/Water.

-

Add Iodine (

) solution (approx 10 eq).[7] -

Mechanism: Iodine attacks the sulfur, displacing the Acm group and forming an activated sulfenyl iodide, which is then attacked by a second free thiol (or Acm-protected thiol) to form the disulfide bond.

-

Reference: Kamber et al. (1980).

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of OSu ester | Ensure solvents are anhydrous (Protocol A) or add OSu reagent in excess (Protocol B). Check pH is not >9. |

| Incomplete Reaction | Steric Hindrance | If reacting with secondary amines (e.g., Proline), heating to 40°C or longer times may be required. |

| Gelatinous Precipitate | Dicyclohexylurea (DCU) | Not applicable here. A major advantage of OSu esters is the absence of urea byproducts common in DCC coupling. |

| Racemization | High Base Concentration | Avoid large excesses of DIEA. Use only enough to neutralize the salt. |

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.[1] Link

-

Veber, D. F., et al. (1972). "Acetamidomethyl.[7][8][9] A novel thiol protecting group for cysteine." Journal of the American Chemical Society.[1] Link

-

Kamber, B., et al. (1980). "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Acetamidomethyl-Cysteine Peptides." Helvetica Chimica Acta. Link

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text for Schotten-Baumann and Active Ester protocols).

-

Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Link

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups [mdpi.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Boc-Cys(Acm)-OSu Coupling

Topic: Minimizing Racemization During Cysteine Active Ester Coupling Reagent Focus: Boc-Cys(Acm)-OSu (N-tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine hydroxysuccinimide ester) Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers.[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing epimerization (D-isomer formation) during the coupling of Boc-Cys(Acm)-OSu , or you are designing a process where chiral purity is critical.

Cysteine derivatives are uniquely prone to racemization due to the high acidity of the

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols to minimize this risk.

Module 1: Critical Parameters (The "Why")

To solve racemization, one must understand the competition between the coupling rate (nucleophilic attack) and the racemization rate (proton abstraction).

The Mechanism of Failure

Racemization in OSu esters is driven by base. If a tertiary amine (used to neutralize the amine component) is present in excess or is too strong, it abstracts the

Key Variables

| Parameter | Impact on Racemization | Recommendation |

| Base Strength | High Risk. Strong bases (e.g., TEA, DIPEA) rapidly abstract the | Use weak, hindered bases like N-methylmorpholine (NMM) or 2,4,6-Collidine (TMP) .[1][2] |

| Solvent Polarity | Medium Risk. Polar solvents (DMF, DMSO) stabilize the charged enolate intermediate, accelerating racemization. | Use DCM (Dichloromethane) or a DCM/DMF mixture if solubility permits. |

| Stoichiometry | High Risk. Excess base relative to the amine salt is the primary cause of racemization. | Strictly limit base to 1.0 equivalent relative to the amine salt. Never add base if the amine is already a free base. |